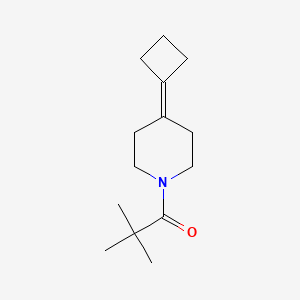
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-CBPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, 4-CBPVP has also gained attention from researchers due to its potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has also been used to study the effects of stimulants on behavior, cognition, and memory.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is similar to other stimulants such as cocaine and amphetamines. It works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their concentration in the brain. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
The use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. Long-term use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been associated with neurological and psychiatric problems such as anxiety, depression, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is its ability to mimic the effects of other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs without the ethical and legal issues associated with their use. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one but with fewer side effects. Another area of research is the study of the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one on the brain and behavior. Additionally, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in the treatment of neurological and psychiatric disorders such as depression and addiction is an area of potential future research.
Conclusion:
In conclusion, 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic cathinone that has gained attention from researchers due to its potential applications in scientific research. It has been used to study the effects of stimulants on the central nervous system, behavior, cognition, and memory. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is limited by its potential toxicity and the lack of data on its long-term effects. There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, including the development of new drugs and the study of its long-term effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one involves the reaction of piperidine and cyclobutanone with 2,2-dimethylpropanal in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is relatively simple and can be achieved using standard laboratory equipment and reagents.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQYGKHQKCGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


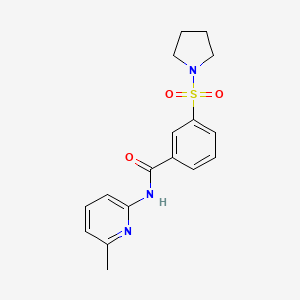

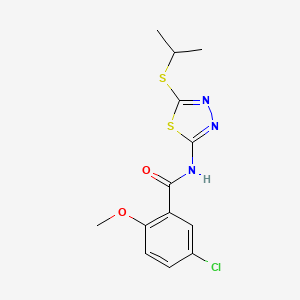

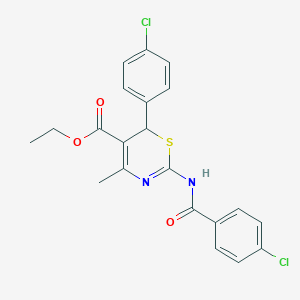

![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
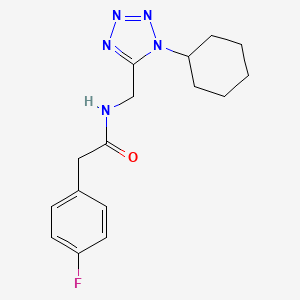
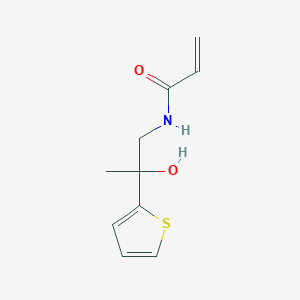
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)